N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Lipophilicity XLogP3-AA Drug-likeness

SAR reproducibility in aminergic GPCR programs fails when generic arylpiperazine analogs introduce uncontrolled conformational flexibility. This compound solves that problem with a single ortho-methyl group that imposes a defined steric constraint, biasing the piperazine-phenyl bond toward near-coplanarity-a conformation directly correlated with 5-HT2C/1A receptor binding outcomes. - Enables steric vs. electronic deconvolution when used alongside the 2-methoxyphenyl analog. - Simplifies metabolite identification (MetID) with a single aryl methyl soft spot versus polysubstituted analogs. - Moderate lipophilicity (XLogP3-AA ~2.4) and MW 373.47 align with CNS drug-likeness, reducing off-target risk.

Molecular Formula C19H23N3O3S
Molecular Weight 373.5g/mol
CAS No. 886147-62-2
Cat. No. B346313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
CAS886147-62-2
Molecular FormulaC19H23N3O3S
Molecular Weight373.5g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
InChIInChI=1S/C19H23N3O3S/c1-15-5-3-4-6-19(15)21-11-13-22(14-12-21)26(24,25)18-9-7-17(8-10-18)20-16(2)23/h3-10H,11-14H2,1-2H3,(H,20,23)
InChIKeyVBESDSALHHLUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Class and Structural Identity


N-(4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (CAS 886147-62-2) is a synthetic small molecule belonging to the arylpiperazine sulfonamide acetamide class. Its structure comprises a piperazine ring N-substituted with a 2-methylphenyl (o-tolyl) group and sulfonylated at the opposite nitrogen with a 4-acetamidophenyl moiety . The molecular formula is C19H23N3O3S with a molecular weight of 373.47 g/mol . This compound features a single ortho-methyl substituent on the aryl ring, a characteristic that distinguishes it from related analogs bearing alternative ortho, meta, para, or polysubstituted aromatic groups. The sulfonamide-acetamide scaffold positions this molecule within a chemical space frequently explored in medicinal chemistry for modulating aminergic G protein-coupled receptors (GPCRs), particularly serotonin receptor subtypes [1].

Ortho-methyl constrained aryl–piperazine conformation for serotonin receptor SAR studies
Clean steric/inductive probe without resonance-donating effects for electronic deconvolution
Moderate lipophilicity range compatible with CNS aminergic receptor screening libraries

Why Ortho-Methyl Substitution Matters in GPCR Screening


Arylpiperazine sulfonamide acetamides are not interchangeable building blocks. Small alterations in the aryl substitution pattern—particularly at the ortho position—profoundly alter the conformational equilibrium of the piperazine-phenyl bond and consequently receptor binding selectivity [1]. Ortho-methyl substitution introduces a steric constraint that biases the aryl ring toward near-coplanarity with the piperazine ring, a conformation that has been experimentally correlated with receptor activation or antagonism outcomes at 5-HT2C receptors [2]. Loss of this ortho steric effect (e.g., substituting with meta- or para-methyl, or replacing with hydrogen) results in divergent conformational energy profiles, which can invert functional activity from antagonist to agonist or cause complete affinity loss [3]. Furthermore, the ortho-methyl substituent contributes distinct lipophilic character compared to ortho-methoxy, ortho-chloro, or polysubstituted analogues, altering logP and nonspecific protein binding [4]. Therefore, blind substitution with a structurally similar but ortho-divergent analog compromises SAR reproducibility and invalidates structure–activity conclusions in lead optimization programs.

Ortho loss Replacing the ortho-methyl with hydrogen or para/meta-methyl may remove the steric constraint required for productive 5-HT receptor binding conformation.
Electronic shift Methoxy-substituted analogs introduce resonance electron donation; using them without compensating controls can confound steric vs. electronic SAR interpretation.
Lipophilicity drift Polysubstituted analogs (e.g., 2,3-dimethylphenyl) increase logP and molecular volume, altering nonspecific binding and metabolic liability profiles—direct interchange may invalidate screening data.

Quantitative Differentiation Against Structural Analogs


Lipophilicity Compared to 2,3-Dimethylphenyl Analog

Predicted partition coefficient (XLogP3-AA) was computationally compared between the target compound containing an ortho-methylphenyl substituent and its closest polysubstituted analog bearing a 2,3-dimethylphenyl group (PubChem CID 1147635). The target compound exhibits an XLogP3-AA value of approximately 2.4, which is 0.2 log units lower than the 2,3-dimethyl analog (XLogP3-AA = 2.6) [1]. This difference reflects the impact of the additional methyl group in the meta position of the comparator, which increases overall molecular hydrophobicity. The lower lipophilicity of the target compound suggests modestly improved aqueous solubility and potentially reduced non-specific protein binding relative to the 2,3-dimethylphenyl derivative, an important consideration when interpreting cell-based assay results and pharmacokinetic profiles.

Lipophilicity shift
Cross-study comparable
ΔXLogP3-AA = −0.2 vs. 2,3-dimethylphenyl analog (2.6 vs. 2.4)
Reported logP difference may influence solubility and protein binding in cell-based assays.
In silico prediction; experimental confirmation recommended.
Lipophilicity XLogP3-AA Drug-likeness

Steric Bulk and Rotational Restriction Differences

The presence of a single ortho-methyl substituent on the arylpiperazine increases the molecular weight from 283.35 g/mol (unsubstituted piperazine control, CAS 100318-71-6) to 373.47 g/mol for the target compound . The target compound contains 5 hydrogen bond acceptors (versus 5 for the unsubstituted analog) and 1 hydrogen bond donor (identical) but adds approximately 90 g/mol of lipophilic mass directly adjacent to the piperazine ring [1]. The ortho-methyl group introduces a steric clash with the piperazine α-hydrogens, restricting rotation about the N–aryl bond. This contrasts with the unsubstituted phenyl analog, which maintains free rotation, and the 2,3-dimethylphenyl analog, which further increases rotational barrier and molecular volume [2].

Steric constraint
Cross-study comparable
ΔMW +90 g/mol vs. unsubstituted phenyl; single ortho-methyl restricts N-aryl rotation without full lock
Intermediate steric profile supports conformation-dependent receptor interaction studies distinct from freely rotating or overcrowded analogs.
Computed from molecular formulas; crystallographic conformation available for related structures.
Steric parameters Molecular volume Conformational restriction

Ortho Substitution Effect on Receptor Binding Conformation

In a systematic SAR study of N4-unsubstituted N1-arylpiperazines, Kuipers et al. (1995) demonstrated that ortho substitution on the phenyl ring is critical for high 5-HT1A binding affinity [1]. Compounds with annelated rings at the 2,3-positions showed the highest affinity, while loss of ortho substitution (para or meta only) was detrimental. The SAR established that affinity follows the order: ortho > para > meta. This class-level SAR corroborates the necessity of the ortho-methyl group in the target compound for maintaining the near-coplanar aryl–piperazine conformation required for productive receptor interaction [2]. The 2-methylphenyl substitution pattern of the target compound provides a single ortho constraint without the additional meta constraint present in the 2,3-dimethylphenyl analog, which may differentially affect receptor subtype selectivity—a parameter that cannot be assumed identical across ortho-substituted analogs without direct measurement.

5-HT1A SAR trend
Class-level inference
Binding affinity order: ortho > para > meta in N1-arylpiperazine series (radioligand displacement)
Class-level SAR indicates ortho-methyl pattern may be essential for maintaining near-coplanar conformation; para or meta substitution may compromise binding.
Direct binding data for this compound not available; inference from Kuipers et al. 1995.
5-HT1A receptor SAR Conformational analysis Ortho effect

Hydrogen Bond and Electronic Differences from Methoxy Analog

The 2-methoxyphenyl analog N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (molecular formula: C20H25N3O4S, MW ~ 403.5 g/mol) contains an additional oxygen atom that serves as a hydrogen bond acceptor and exerts electron-donating resonance effects (+M effect) through the ortho position [1]. In contrast, the target compound's ortho-methyl group exerts only inductive (+I) electron-donating effects with no hydrogen bond acceptor capacity. Published SAR on N1-arylpiperazines at 5-HT1A receptors documented that 2-methoxy substitution is favorable for affinity, whereas the steric and electronic contribution of an ortho-methyl group may produce a different selectivity profile [2]. The additional H-bond acceptor on the 2-methoxyphenyl analog increases the total H-bond acceptor count from 5 to 6, which can alter aqueous solubility and permeability characteristics.

H-bond acceptor count
Class-level inference
HBA = 5 (target) vs. 6 for 2-methoxyphenyl analog; ortho-methyl provides inductive effect only
Absence of resonance-donating ortho group simplifies electronic interpretation in SAR panels; useful when methoxy-induced resonance may obscure steric readouts.
Electronic effects inferred from substituent constants; direct binding selectivity data needed.
Hydrogen bonding Electronic effects Methoxy vs. methyl substitution

High-Confidence Research and Industrial Applications


Serotonin Receptor Subtype Selectivity Profiling

This compound is suited for laboratories conducting systematic SAR studies on aminergic GPCRs, particularly 5-HT1A and 5-HT2C receptors, where the ortho-methyl group provides a steric constraint that biases arylpiperazine conformation toward near-coplanarity [1][2]. Compared to the unsubstituted phenyl analog (CAS 100318-71-6), which allows free N-aryl rotation, the target compound restricts conformational space in a manner predictable from crystallographic data on related ortho-substituted phenylpiperazines [2]. This enables more definitive interpretation of steric versus electronic contributions to receptor binding, especially when used alongside the 2-methoxyphenyl analog for probing electronic effects.

CNS-Penetrant Lead Optimization Libraries

With a predicted XLogP3-AA of approximately 2.4—lower than the 2,3-dimethylphenyl analog (XLogP3-AA = 2.6) [3]—the target compound occupies a lipophilicity range consistent with CNS drug-likeness (optimal logP ~2–3.5). This moderate lipophilicity, combined with a molecular weight of 373.47 g/mol (within Lipinski-compliant space), positions it favorably for screening libraries targeting CNS aminergic receptors, where excessive lipophilicity exacerbates off-target binding, hERG channel inhibition, and metabolic instability.

Steric vs. Electronic Ortho Effect Deconvolution

The target compound's ortho-methyl group exerts purely steric and inductive effects without the resonance electron-donating capacity of ortho-methoxy analogs [4]. This makes it an analytically cleaner comparator for dissecting whether an observed biological effect is driven by steric bulk or by electron resonance at the ortho position. In SAR panels, including the target compound alongside the 2-methoxyphenyl analog enables orthogonal deconvolution of substituent contributions—a critical capability that generic analogs (e.g., unsubstituted phenyl or para-substituted variants) cannot provide.

Metabolic Stability of Single vs. Multiple Aryl Substituents

The single ortho-methyl substitution pattern provides a defined metabolic liability profile distinct from polysubstituted analogs. The 2,3-dimethylphenyl analog introduces an additional site for potential CYP450-mediated hydroxylation at the meta-methyl position, complicating metabolite identification [5]. The target compound, with only one aryl methyl group, simplifies metabolic soft-spot analysis and is thus preferable for metabolite identification (MetID) studies during early lead optimization where structure-metabolism relationships need unambiguous interpretation.

Application
Selection Property
Validation Focus
5-HT receptor SAR profiling
Ortho-methyl conformational constraint
Receptor binding conformation reproducibility
CNS lead library screening
Moderate lipophilicity profile
CNS drug-likeness and off-target binding review
Steric vs. electronic ortho effect deconvolution
Pure inductive/steric ortho-methyl probe
Substituent contribution orthogonality
Metabolic soft-spot mapping
Single aryl methyl group
CYP-mediated hydroxylation site interpretation
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